molecular formula C18H20N2O3S B2466087 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide CAS No. 899976-27-3

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide

Cat. No. B2466087
CAS RN: 899976-27-3
M. Wt: 344.43
InChI Key: KNJGSIIGZGBIME-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide, also known as DTBM-M, is a synthetic compound that has gained attention in scientific research for its potential use as a pharmacological tool. This compound belongs to the class of thiazolidinediones, which have been studied for their ability to regulate glucose and lipid metabolism.

Scientific Research Applications

Anti-HIV Activity

The compound N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbenzamide has demonstrated anti-HIV activity. It operates through a mechanism that could potentially be harnessed for anti-AIDS treatment . Further studies are needed to explore its efficacy and safety in this context.

Analgesic Properties

(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate: , a derivative of thiazinane, has shown analgesic activity. Investigating its mode of action and potential clinical applications could be valuable .

Antibiotic Potential

Cephradine, an antibiotic, contains a 1,3-thiazine skeleton. Understanding the structural features of cephradine and its derivatives can contribute to the development of novel antibiotics .

Anticoagulant Properties

Chlormezanone, another derivative of thiazinane, has been utilized as an anticoagulant. Further research into its mechanism of action and potential therapeutic applications is warranted .

Fused-Heterocycles

Thiazinanes, including the compound , are fused-heterocycles. They play a crucial role in natural products and bioactive compounds. For instance, bretschneiderazines A and B contain a 1,3-thiazine framework .

Synthetic Approaches

Exploring synthetic approaches for thiazinane derivatives and their chemical reactivity is essential. Researchers continue to investigate novel methods for synthesizing these intriguing heterocycles .

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-5-4-6-15(13-14)18(21)19-16-7-9-17(10-8-16)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJGSIIGZGBIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide

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